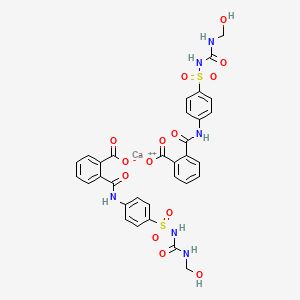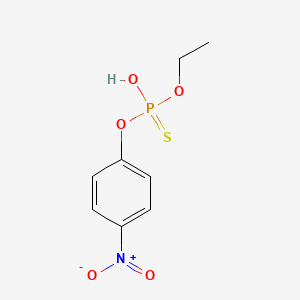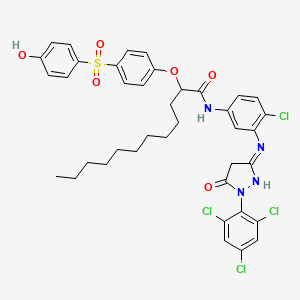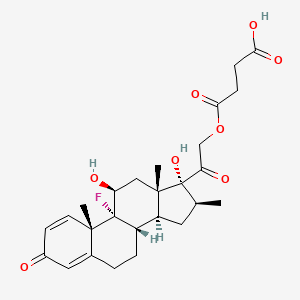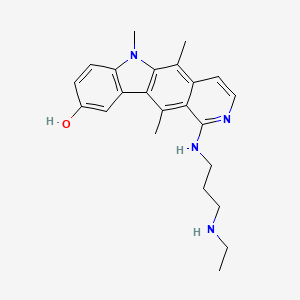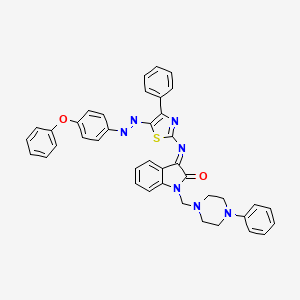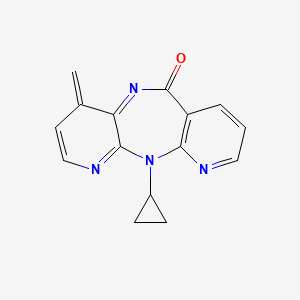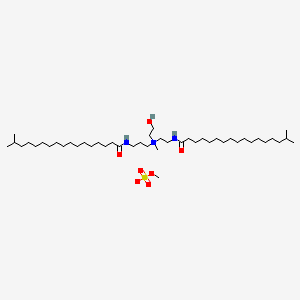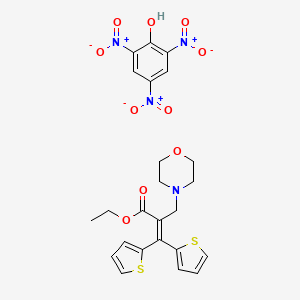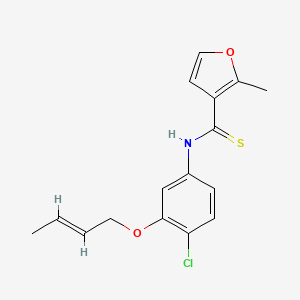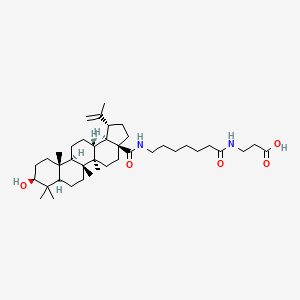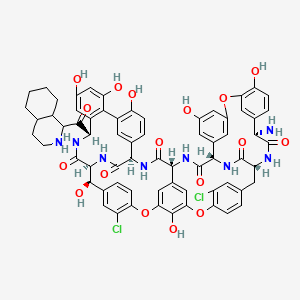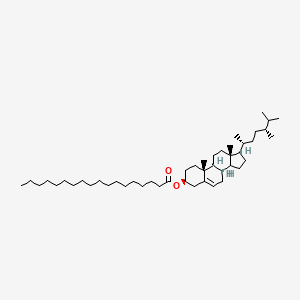
Campesteryl stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Campesteryl stearate is a steryl ester, specifically an ester of campesterol and stearic acid. Steryl esters are compounds containing a steroid moiety which bears a carboxylic acid ester group. Campesterol is a phytosterol, a type of plant sterol similar to cholesterol, and stearic acid is a saturated fatty acid. This compound is found in various plant-based foods and is known for its potential health benefits, including cholesterol-lowering effects .
Preparation Methods
Campesteryl stearate can be synthesized through several methods. One common method involves the esterification of campesterol with stearic acid. This can be achieved using acyl chloride or enzymatically using pancreatic cholesterol ester hydrolase . In industrial settings, phytosterols like campesterol are often isolated from deodorizer distillate, a by-product of edible oil production, or derived from tall oil, a by-product of wood pulp manufacture. These phytosterols are then esterified with fatty acids derived from food-grade vegetable oils .
Chemical Reactions Analysis
Campesteryl stearate, like other steryl esters, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized to form various oxidation products. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield campesterol and stearic acid. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Hydrolysis: Hydrolysis of this compound in the presence of a base or acid can yield campesterol and stearic acid.
Scientific Research Applications
Campesteryl stearate has several scientific research applications:
Mechanism of Action
The mechanism of action of campesteryl stearate involves its hydrolysis to campesterol and stearic acid. Campesterol competes with cholesterol for incorporation into mixed micelles in the intestine, thereby reducing the absorption of dietary cholesterol. This leads to a decrease in plasma cholesterol levels . Additionally, campesterol may modulate the expression of genes involved in cholesterol metabolism and inflammatory responses .
Comparison with Similar Compounds
Campesteryl stearate can be compared with other steryl esters such as:
Sitosteryl stearate: Similar to this compound but derived from sitosterol. Both have cholesterol-lowering effects, but their efficacy may vary.
Stigmasteryl stearate: Derived from stigmasterol, another plant sterol. It also has cholesterol-lowering properties but may differ in its metabolic pathways and efficacy.
Cholesteryl stearate: Derived from cholesterol, it is more commonly found in animal tissues and has different biological roles compared to plant steryl esters.
This compound is unique in its specific combination of campesterol and stearic acid, which may confer distinct biological effects compared to other steryl esters .
Properties
CAS No. |
55064-20-5 |
|---|---|
Molecular Formula |
C46H82O2 |
Molecular Weight |
667.1 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate |
InChI |
InChI=1S/C46H82O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-44(47)48-39-30-32-45(6)38(34-39)26-27-40-42-29-28-41(46(42,7)33-31-43(40)45)37(5)25-24-36(4)35(2)3/h26,35-37,39-43H,8-25,27-34H2,1-7H3/t36-,37-,39+,40+,41-,42+,43+,45+,46-/m1/s1 |
InChI Key |
MUHWUERCGJWBKA-RQWWKNGZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CC[C@@H](C)C(C)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(C)C(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



